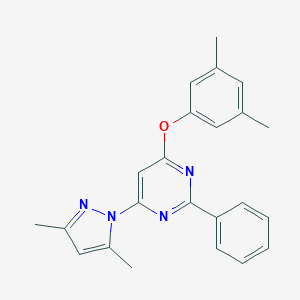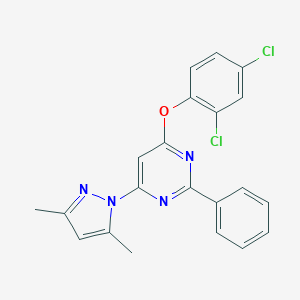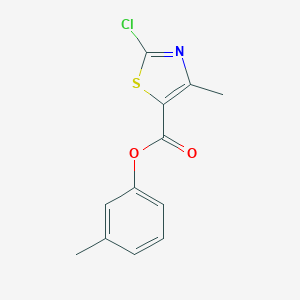![molecular formula C17H14Br3N3O2 B287780 6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B287780.png)
6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]dihydro-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]dihydro-2,4(1H,3H)-pyrimidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BRD-6929 and is a member of the pyrimidinedione family of compounds.
Wirkmechanismus
BRD-6929 binds to the bromodomains of BET proteins, preventing them from interacting with acetylated histones and other proteins involved in gene expression. This leads to the downregulation of genes that are critical for cancer cell survival and proliferation. Additionally, BRD-6929 has been found to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
BRD-6929 has been shown to have potent anti-cancer effects in vitro and in vivo. It has been found to inhibit the growth of various types of cancer cells, including those that are resistant to conventional chemotherapy. Additionally, BRD-6929 has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BRD-6929 is its specificity for BET proteins, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, its low toxicity in normal cells makes it a safer alternative to conventional chemotherapy. However, one limitation of BRD-6929 is its limited solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on BRD-6929 could focus on improving its solubility and pharmacokinetic properties to enhance its efficacy in vivo. Additionally, further studies could investigate the potential use of BRD-6929 in combination with other anti-cancer agents to enhance its anti-tumor effects. Finally, research could also focus on identifying other potential applications of BRD-6929 in scientific research, beyond cancer therapy.
Synthesemethoden
The synthesis of BRD-6929 involves the reaction of 2,4,6-tribromoaniline and 4-(bromomethyl)phenyl isocyanate in the presence of a base. The resulting product is then reacted with ethyl acetoacetate to form the pyrimidinedione ring. This synthesis method has been optimized to produce high yields of BRD-6929 with high purity.
Wissenschaftliche Forschungsanwendungen
BRD-6929 has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to be a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression. BET inhibitors have shown promise in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Eigenschaften
Produktname |
6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]dihydro-2,4(1H,3H)-pyrimidinedione |
|---|---|
Molekularformel |
C17H14Br3N3O2 |
Molekulargewicht |
532 g/mol |
IUPAC-Name |
6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H14Br3N3O2/c1-9-6-15(24)22-17(25)23(9)12-4-2-11(3-5-12)21-16-13(19)7-10(18)8-14(16)20/h2-5,7-9,21H,6H2,1H3,(H,22,24,25) |
InChI-Schlüssel |
RYDKOLBKPQUGAX-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NC(=O)N1C2=CC=C(C=C2)NC3=C(C=C(C=C3Br)Br)Br |
Kanonische SMILES |
CC1CC(=O)NC(=O)N1C2=CC=C(C=C2)NC3=C(C=C(C=C3Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide](/img/structure/B287706.png)
![N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine](/img/structure/B287707.png)
![Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate](/img/structure/B287708.png)
![5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287709.png)
![4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287711.png)
![4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287713.png)

![N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide](/img/structure/B287715.png)
![4-hydroxy-2-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1(2H)-phthalazinone](/img/structure/B287716.png)

![N'-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]benzohydrazide](/img/structure/B287725.png)
![N'-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide](/img/structure/B287726.png)
![5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B287727.png)